molecular formula C5H10BF3NO- B12305835 Trifluoro(morpholinomethyl)borate

Trifluoro(morpholinomethyl)borate

Cat. No.: B12305835
M. Wt: 167.95 g/mol
InChI Key: FQKLIGKQQGNVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoro(morpholinomethyl)borate is an organoboron compound that has gained attention due to its unique chemical properties and versatility in various chemical reactions. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in organic synthesis. The compound is often used in cross-coupling reactions, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(morpholinomethyl)borate typically involves the reaction of morpholine with a boron trifluoride source. One common method includes the use of potassium trifluoroborate as a starting material. The reaction is carried out under inert atmosphere conditions to prevent moisture and air from affecting the reaction. The process involves the following steps:

  • Dissolution of morpholine in an appropriate solvent such as tetrahydrofuran.
  • Addition of potassium trifluoroborate to the solution.
  • Stirring the reaction mixture at a controlled temperature, usually around room temperature, for several hours.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is typically produced in solid form and stored under inert atmosphere to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(morpholinomethyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.

    Cross-Coupling: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, with bases such as potassium carbonate or sodium hydroxide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Trifluoro(morpholinomethyl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of trifluoro(morpholinomethyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In cross-coupling reactions, the compound acts as a source of the trifluoroborate group, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Trifluoro(morpholinomethyl)borate is unique among organotrifluoroborates due to the presence of the morpholine group, which imparts specific reactivity and stability. Similar compounds include:

    Potassium trifluoroborate: A widely used reagent in cross-coupling reactions.

    Trifluoroborate esters: These compounds have similar reactivity but different stability and handling properties.

    Organoboronic acids: These are commonly used in organic synthesis but are less stable compared to organotrifluoroborates.

The uniqueness of this compound lies in its combination of stability, reactivity, and the presence of the morpholine group, which makes it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

trifluoro(morpholin-4-ylmethyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKLIGKQQGNVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCOCC1)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3NO-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.